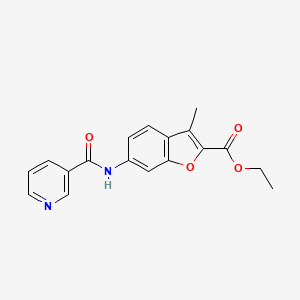

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate

Description

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a nicotinamide substituent at the 6-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position. The synthesis of such compounds typically involves condensation reactions of benzofuran-2-carbohydrazide with aldehydes or ketones, followed by recrystallization and spectroscopic validation (e.g., $^{1}\text{H NMR}$, $^{13}\text{C NMR}$) .

Properties

IUPAC Name |

ethyl 3-methyl-6-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-7-6-13(9-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHXNSGIMBVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The nicotinamido group is then introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for creating derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Cyclization : Formation of the benzofuran ring.

- Amide Bond Formation : Introduction of the nicotinamido group.

Optimized synthetic methods, including microwave-assisted synthesis and catalytic processes, enhance yield and purity.

Biological Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 4 µg/mL |

These findings suggest potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against human cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 10.5 |

| MCF-7 (Breast carcinoma) | 12.3 |

| A549 (Lung carcinoma) | 15.0 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving enzyme interactions and receptor binding.

Mechanistic Insights

The mechanism of action for this compound is believed to involve:

- Enzyme Interaction : The nicotinamido moiety may interact with enzymes involved in metabolic pathways.

- Receptor Binding : The benzofuran structure allows for binding to various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A study on the efficacy of this compound against resistant bacterial strains demonstrated significant inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Anticancer Research : An investigation into its anticancer properties revealed that the compound effectively induced apoptosis in HeLa cells via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

- Mechanistic Insights : Further research indicated that the compound's interaction with specific enzymes could modulate pathways associated with cell survival and proliferation, presenting it as a potential candidate for drug development in oncology.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nicotinamido group may play a crucial role in its biological activity by interacting with enzymes and receptors. The benzofuran ring structure allows for binding to various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate and related benzofuran derivatives:

Structural and Electronic Differences

- This modification may enhance binding to biological targets such as urease or α-glucosidase .

- Electron-Withdrawing Groups: Derivatives like ethyl 3-amino-7-cyano-4,6-dimethoxybenzofuran-2-carboxylate exhibit electron-withdrawing cyano and methoxy groups, which stabilize the aromatic system and alter $^{13}\text{C NMR}$ shifts (e.g., δ 167.87 ppm for the ester carbonyl) .

- Fluorination: Fluorinated analogs (e.g., ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate) show improved metabolic stability due to reduced susceptibility to oxidative degradation .

Research Findings and Challenges

- Crystallographic Validation : Tools like SHELX and WinGX are critical for resolving benzofuran crystal structures, as seen in the planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine system (max deviation: 0.057 Å) .

- Stability Issues : Ethyl benzofuran-2-carboxylate derivatives are prone to hydrolysis in polar aprotic solvents (e.g., DMF), generating isomers with molecular ion peaks at m/z 208 .

- Synthetic Limitations : Low yields (<50%) in electrochemical syntheses highlight the need for optimized protocols for nicotinamide incorporation .

Biological Activity

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action, supported by relevant research findings and data.

Structural Overview

The compound features a benzofuran core substituted with a nicotinamido group, which is believed to enhance its biological activity. The presence of this group allows for interactions with various biological targets, potentially leading to therapeutic effects.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions, including:

- Cyclization of precursors to form the benzofuran ring.

- Amide bond formation to introduce the nicotinamido group.

Chemical Reactions:

this compound can undergo several reactions:

- Oxidation : Can yield quinones.

- Reduction : Alters biological activity through conversion to reduced forms.

- Substitution : Introduces functional groups into the benzofuran ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 4 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays against human cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 10.5 |

| MCF-7 (Breast carcinoma) | 12.3 |

| A549 (Lung carcinoma) | 15.0 |

These findings indicate that this compound may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Interaction : The nicotinamido moiety may interact with enzymes involved in metabolic pathways.

- Receptor Binding : The benzofuran structure allows for binding to various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the efficacy of this compound against resistant bacterial strains demonstrated significant inhibitory effects, particularly against MRSA and E. coli .

- Anticancer Research : A recent investigation into its anticancer properties revealed that the compound effectively induced apoptosis in HeLa cells via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol .

- Mechanistic Insights : Further research indicated that the compound's interaction with specific enzymes could modulate pathways associated with cell survival and proliferation, presenting it as a potential candidate for drug development in oncology .

Q & A

Q. What are the standard synthetic routes for the benzofuran core in ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate?

The benzofuran scaffold is typically synthesized via O-alkylation of substituted salicylaldehydes with ethyl bromoacetate in the presence of a strong base (e.g., K₂CO₃) under reflux conditions. For example, ethyl 5-nitrobenzofuran-2-carboxylate intermediates can be prepared by reacting 5-nitrosalicylaldehyde with ethyl bromoacetate and K₂CO₃ (6 molar excess) in acetonitrile for 8 hours . Subsequent reduction of the nitro group to an amine (using Pd/C and H₂) enables functionalization with nicotinamide .

Q. How is the structure of this compound confirmed after synthesis?

Characterization involves multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For example, ethyl benzofuran-2-carboxylate derivatives show diagnostic peaks in ¹H NMR at δ 7.6–7.8 ppm (aromatic protons) and δ 4.3 ppm (ethyl ester CH₂), while HRMS confirms molecular ion peaks . X-ray crystallography is recommended for unambiguous confirmation of stereochemistry .

Q. What solvents and catalysts are optimal for introducing the nicotinamide moiety?

The nicotinamide group is typically coupled via amidation reactions using activating agents like HATU or DCC in anhydrous DMF or DCM. Catalytic amounts of DMAP may enhance reaction efficiency . Reflux conditions (e.g., 12–24 hours) ensure complete conversion, monitored by TLC .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX/ORTEP provides precise bond lengths, angles, and anisotropic displacement parameters. For example, Cremer-Pople puckering parameters can quantify ring distortions in the benzofuran system. Weak C–H···O interactions and torsional angles between aromatic rings (e.g., dihedral angles ~54°) are critical for understanding packing behavior .

Q. What strategies address low yields during the nitro-to-amine reduction step?

Catalytic hydrogenation with Pd/C (10% w/w) under H₂ pressure (1–3 atm) in ethanol or THF improves yields. Excess catalyst or prolonged reaction times may cause dehalogenation side reactions; optimizing H₂ flow and using scavengers (e.g., ethylenediamine) mitigates this . Alternative reductants like Na₂S₂O₄ in aqueous ethanol can also be explored .

Q. How do structural modifications influence bioactivity in benzofuran derivatives?

Systematic SAR studies involve:

- Substituent variation : Replacing the ethyl ester with hydrazide groups (via hydrazine hydrate) enhances α-glucosidase inhibitory activity .

- Heterocyclic hybridization : Pyrazole-benzofuran hybrids show improved antiproliferative activity due to enhanced π-π stacking with biological targets .

- Crystallographic-guided design : Adjusting the dihedral angle between the benzofuran and nicotinamide rings optimizes binding to enzyme active sites .

Q. How are contradictions in spectral or crystallographic data resolved?

- NMR discrepancies : Use deuterated solvents (DMSO-d₆, CDCl₃) to avoid solvent peaks. Dynamic effects (e.g., rotational barriers) may split signals; variable-temperature NMR clarifies this .

- Crystallographic outliers : Refinement with SHELXL’s TWIN/BASF commands corrects for twinning or disordered solvent . R-factor convergence (<5%) and Hirshfeld surface analysis validate the model .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.